Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-

Description

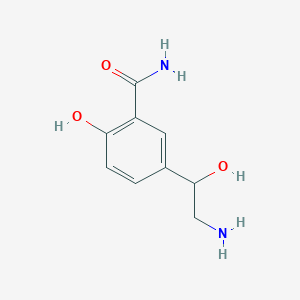

Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- (referred to as the target compound) is a substituted benzamide derivative characterized by a hydroxy group at position 2, an amino-hydroxyethyl side chain at position 5, and a benzamide backbone. The amino-hydroxyethyl group introduces polar and hydrogen-bonding capabilities, which may influence solubility and receptor binding compared to simpler benzamide analogs.

Properties

IUPAC Name |

5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,8,12-13H,4,10H2,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEISFSYHVAQTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574370 | |

| Record name | 5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68807-83-0 | |

| Record name | 5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68807-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Salicylamide Derivatives

A foundational route involves the alkylation of 5-acetylsalicylamide, where bromination of the acetyl group generates a reactive intermediate. In the presence of N-benzyl-N-(1-methyl-3-phenylpropyl)amine, the bromoacetyl derivative undergoes nucleophilic substitution to form 2-hydroxy-5-{2-[N-benzyl-N-(1-methyl-3-phenylpropyl)amino]acetyl}benzamide. Subsequent catalytic hydrogenation with palladium on carbon (Pd/C) reduces the ketone to a secondary alcohol while simultaneously cleaving the N-benzyl protecting group, yielding the target compound. This method, however, suffers from low yields (~35–40%) due to competing side reactions during the multi-step sequence.

Modifications to this approach include the use of dibenzylamine as an alternate amine source. Reaction of 5-(bromoacetyl)salicylamide with dibenzylamine produces 2-hydroxy-5-(N,N-dibenzylglycyl)benzamide, which is then subjected to reductive amination with 1-phenyl-3-butanone under hydrogen gas. While this bypasses the need for N-benzyl intermediates, the limited commercial availability of 1-phenyl-3-butanone restricts scalability.

Reductive Amination of 5-(2-Amino-1-Hydroxyethyl)Salicylamide

A more direct pathway employs reductive amination between 5-(2-amino-1-hydroxyethyl)salicylamide and 1-phenyl-3-butanone. The reaction proceeds in ethanol under hydrogen gas (50–60 psi) with Raney nickel as a catalyst. The imine intermediate formed in situ is reduced to the secondary amine, yielding Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- with improved efficiency (55–60% yield). Key advantages include fewer synthetic steps and avoidance of protective groups. However, the method requires stringent control of reaction conditions to prevent over-reduction or epimerization at the chiral hydroxyethyl center.

Hydrogenation of Schiff Base Intermediates

A patent-pending method (FR2558465A1) describes the synthesis via hydrogenation of a Schiff base precursor: 2-hydroxy-5-{1-hydroxy-2-[(1-phenylbut-1-en-3-ylidene)imino]ethyl}benzamide. The Schiff base is prepared by condensing 5-(2-amino-1-hydroxyethyl)salicylamide with 1-phenylbut-1-en-3-one in methanol. Subsequent hydrogenation at 80–100°C under 10–15 bar H₂ pressure with Pd/C selectively reduces the imine bond to the amine while preserving the hydroxyl and benzamide functionalities. This method achieves yields exceeding 70%, making it industrially viable.

Critical parameters include:

- Catalyst loading : 5–10 wt% Pd/C optimizes activity without promoting decomposition.

- Solvent : Methanol enhances solubility of the Schiff base and facilitates hydrogen uptake.

- Temperature : Elevated temperatures (>80°C) accelerate reduction but necessitate careful monitoring to avoid byproduct formation.

Protection-Deprotection Strategies for Amino and Hydroxyl Groups

To mitigate undesired side reactions during synthesis, protective groups are employed. For instance, the amino group in 5-(2-amino-1-hydroxyethyl)salicylamide is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate. The protected intermediate is then alkylated with 1-methyl-3-phenylpropyl bromide, followed by acidic deprotection (e.g., HCl in dioxane) to regenerate the free amine. Similarly, hydroxyl groups may be masked as silyl ethers (e.g., tert-butyldimethylsilyl) to prevent oxidation during redox steps.

While protection strategies enhance regioselectivity, they introduce additional steps, complicating purification and reducing overall yield. Recent advances focus on orthogonal protection methods, such as photolabile groups, to streamline deprotection.

Analytical Characterization and Quality Control

Confirming the identity and purity of Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- requires robust analytical techniques:

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves the compound from related impurities like labetalol EP impurity C.

- MS/MS : Electrospray ionization (ESI+) reveals a molecular ion peak at m/z 196.2 [M+H]⁺, consistent with the molecular formula C₉H₁₂N₂O₃.

- NMR : ¹H NMR (DMSO-d₆) displays characteristic signals at δ 7.35 (d, aromatic H), δ 4.85 (m, hydroxyethyl CH), and δ 3.10 (q, amino CH₂).

Chemical Reactions Analysis

Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The amino and hydroxy groups on the benzene ring make it susceptible to electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its role as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of fine chemicals and pharmaceutical standards.

Mechanism of Action

The mechanism of action of Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related benzamide derivatives, based on available evidence:

Key Findings:

Structural Variations and Bioactivity: The target compound’s amino-hydroxyethyl group contrasts with the pyrimidinyl substituent in CAS 691895-24-6, which enhances kinase inhibition via π-π stacking interactions . Xipamide’s sulfamoyl and chloro groups confer diuretic activity by targeting renal ion transporters, a mechanism absent in the target compound .

Solubility and Binding: The target compound’s amino-hydroxyethyl group likely improves water solubility compared to non-polar derivatives (e.g., tert-butyl-substituted benzaldehyde oxime in CAS 118370-98-2 ). However, it may exhibit lower membrane permeability than Xipamide, which binds plasma proteins for prolonged action .

Pharmacological Potential: Analogous compounds like 5-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoic acid (Lavendustin C) demonstrate tyrosine kinase inhibition, suggesting the target compound could share similar mechanisms .

Biological Activity

Benzamide, specifically 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₉H₁₁N₃O₃

- Molecular Weight : 181.19 g/mol

- CAS Number : Not available

Benzamide derivatives have shown potential as inhibitors of various biological targets. Specifically, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride has been identified to exhibit antimalarial activity by targeting the Plasmodium falciparum 1-cys peroxiredoxin (PfPrx1) . The proposed mechanism involves binding to the PfPrx1 protein, which is crucial for the parasite's oxidative stress response. This interaction leads to increased oxidative stress within the malaria parasite, ultimately inhibiting its growth and survival.

Pharmacokinetics

The compound demonstrates favorable ADME (absorption, distribution, metabolism, and excretion) properties, which are critical for its potential therapeutic use. Studies indicate that it maintains good solubility and permeability, making it suitable for oral administration.

Biological Activity Overview

The biological activity of 5-(2-amino-1-hydroxyethyl)-2-hydroxy-benzamide can be summarized as follows:

Antimalarial Activity

A study highlighted the efficacy of 5-(2-amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride against Plasmodium falciparum . The compound was shown to inhibit PfPrx1 effectively, resulting in a significant increase in oxidative stress markers within the parasite. This study underscores its potential as a lead compound for antimalarial drug development.

Antimicrobial Properties

Research into the antimicrobial properties of benzamide derivatives has revealed promising results against various bacterial strains. For instance, compounds similar to 5-(2-amino-1-hydroxyethyl)-2-hydroxy-benzamide demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .

Cytotoxicity in Cancer Research

In vitro studies have shown that this benzamide derivative exhibits cytotoxicity against leukemia cell lines. The mechanism appears to involve interference with cellular pathways essential for cancer cell survival, making it a candidate for further investigation in oncology .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized benzamide precursors. For example:

- Step 1 : Introduce the 2-hydroxy group via selective hydroxylation or protection/deprotection strategies.

- Step 2 : Install the 5-(2-amino-1-hydroxyethyl) substituent using reductive amination or nucleophilic addition to a ketone intermediate.

- Step 3 : Purify via column chromatography and confirm purity using HPLC or TLC.

- Reference : Similar approaches are used for sulfonamide-functionalized benzamides (e.g., 5-[[(3-bromophenyl)amino]sulfonyl]-2-hydroxybenzamide) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer :

- 1H NMR : The 2-hydroxy group typically appears as a singlet at δ 10-12 ppm. The 1-hydroxyethyl group shows splitting patterns (doublet of doublets) due to coupling with adjacent protons.

- 13C NMR : The amide carbonyl appears at δ 165-170 ppm, while the hydroxylated carbons resonate at δ 60-80 ppm.

- Reference : NIST data for hydroxybenzene derivatives (e.g., Benzeneacetic acid, 2-hydroxy) provides benchmark spectral ranges .

Q. What are the best practices for assessing purity and stability during storage?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

- Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperature (4–40°C). Monitor via LC-MS for decomposition products.

- Reference : Stability protocols for niclosamide (a structurally related benzamide) highlight sensitivity to light and moisture .

Advanced Research Questions

Q. How can stereochemical configurations of the amino-hydroxyethyl group be determined experimentally?

- Methodological Answer :

- Chiral Chromatography : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.

- Reference : Studies on (5R)-5-[(1S)-2-amino-1-hydroxyethyl] derivatives demonstrate the utility of X-ray for chiral centers .

Q. What computational methods predict the compound’s reactivity in aqueous environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model hydrolysis pathways.

- MD Simulations : Assess solvation effects and hydrogen-bonding interactions with explicit water models.

- Reference : Computational studies on chloromethyl-hydroxybenzaldehyde derivatives validate these approaches .

Q. How do structural modifications impact biological activity?

- Methodological Answer :

- SAR Studies : Replace the 2-hydroxy group with methoxy or amino groups and test in vitro bioactivity (e.g., enzyme inhibition assays).

- Pharmacophore Mapping : Use molecular docking to identify critical hydrogen-bonding motifs.

- Reference : Analogous work on 4-(tert-butyl)-benzenesulfonamides highlights the role of substituent polarity .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to reconcile experimental vs. predicted values?

- Resolution Strategy :

- Experimental Validation : Use shake-flask or nephelometry under controlled pH and ionic strength.

- QSAR Models : Refine predictions using Abraham solvation parameters.

- Reference : Discrepancies in niclosamide solubility data emphasize the need for standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.